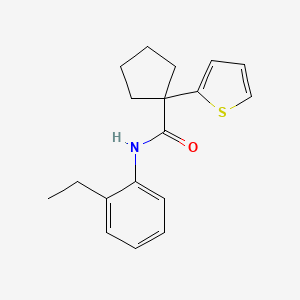
4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antiviral Activities
4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid and its derivatives have been explored for their potential in combating microbial and viral infections. Studies have synthesized novel quinazolinone derivatives, evaluating their antimicrobial effectiveness against a range of bacterial strains. For instance, quinazolinone derivatives have been assessed for their antimicrobial activity, showcasing their potential in addressing infectious diseases (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, derivatives of this compound have been tested for antiviral properties, particularly against viruses such as HIV, HSV, and vaccinia viruses, with certain compounds showing notable antiviral activity (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis of Intermediate Compounds
The chemical has been a key intermediate in synthesizing various pharmacologically active compounds. An improved synthetic route for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a related compound, has been developed to enhance the efficiency and cost-effectiveness of the synthesis process. This compound serves as a critical intermediate for the synthesis of β-benzamido TACE inhibitors, highlighting its importance in medicinal chemistry (Xing, 2009).
Corrosion Inhibition
Research into the applications of quinazolinone derivatives extends into the field of corrosion inhibition. New N-heterocyclic compounds based on quinazoline structures have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. These studies not only reveal the chemical versatility of these compounds but also their potential industrial applications in protecting metals against corrosion (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
Anticonvulsant and Antimicrobial Studies
Further investigations into the therapeutic applications of quinazolinone derivatives have uncovered their potential in anticonvulsant and antimicrobial therapies. Synthesis of novel thioxoquinazolinone derivatives and their subsequent evaluation for antimicrobial and anticonvulsant activities indicate broad-spectrum effectiveness, showcasing the diverse pharmacological potential of these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Docking Studies and Molecular Design
The molecular design of 4-anilinoquinazoline derivatives has been informed by docking studies, leading to the synthesis of compounds with targeted antimicrobial activities. This approach not only underscores the relevance of this compound derivatives in drug design but also highlights the integration of computational methods in optimizing these compounds for specific biological targets (Rezaee Nasab, Hassanzadeh, Khodarahmi, Rostami, Mirzaei, Jahanian-Najafabadi, & Mansourian, 2017).
特性
IUPAC Name |
4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-18-15-8-7-13(23-2)9-14(15)16(20)19(10)12-5-3-11(4-6-12)17(21)22/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAZLXZHZNNQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

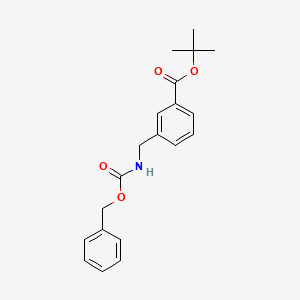
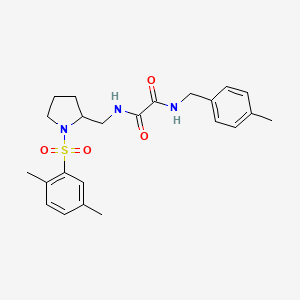
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2577948.png)
![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)
![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2577952.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)
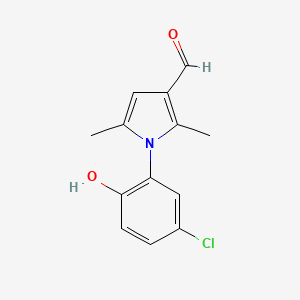
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)
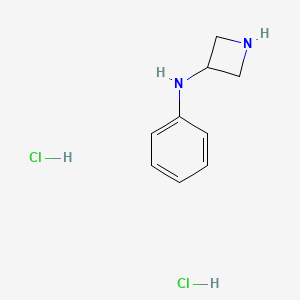
![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)
